

Application Notes and Protocols for the Detection of Nitrosamine Impurities in Tofacitinib

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Compound of Interest		
Compound Name:	Tofacitinib Impurity	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1] As with all pharmaceuticals, ensuring the safety and quality of Tofacitinib is paramount. A significant concern in pharmaceutical manufacturing is the presence of nitrosamine impurities, which are classified as probable human carcinogens.[2] These impurities can form during the synthesis of the active pharmaceutical ingredient (API) or in the finished drug product.[3]

Regulatory bodies, including the FDA and EMA, have established strict guidelines requiring manufacturers to perform risk assessments and conduct sensitive testing to control the presence of nitrosamine impurities in pharmaceutical products.[3] This document provides detailed application notes on the analytical techniques available for detecting nitrosamine impurities in Tofacitinib, with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the specific impurity, N-Nitroso Tofacitinib.

Mechanism of Action: Tofacitinib and the JAK-STAT Signaling Pathway

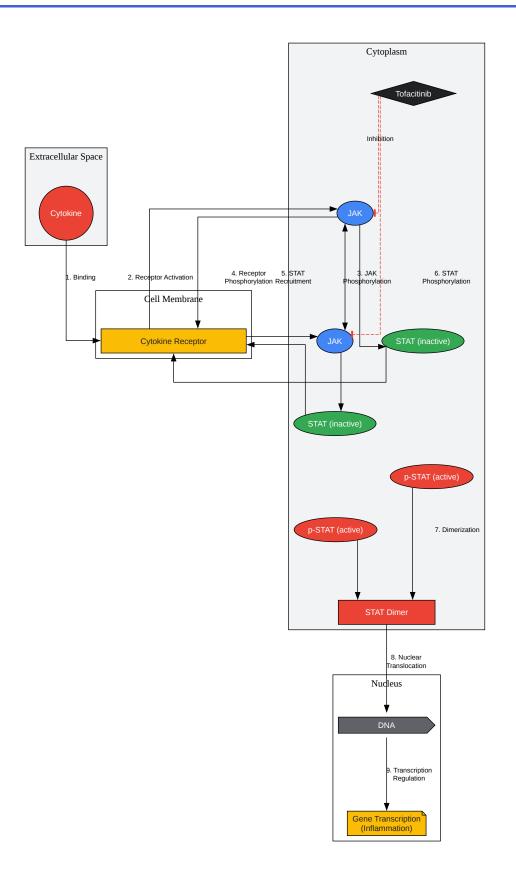


Methodological & Application

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Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes (JAKs). This action blocks the signaling of several cytokines that are integral to the inflammatory response in autoimmune diseases. The diagram below illustrates the JAK-STAT pathway and the inhibitory action of Tofacitinib.





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Caption: Tofacitinib inhibits JAK enzymes, blocking STAT phosphorylation and subsequent gene transcription.

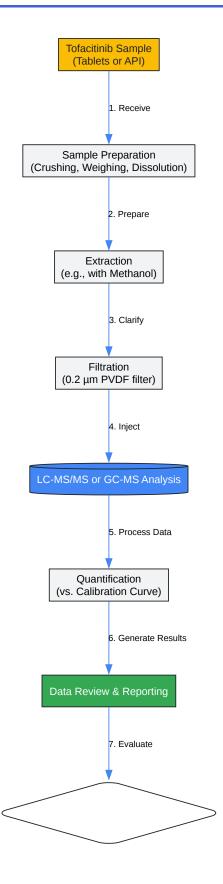
Analytical Techniques for Nitrosamine Detection

The detection of trace-level nitrosamine impurities requires highly sensitive and selective analytical methods. The most common and effective techniques employed in the pharmaceutical industry are based on chromatography coupled with mass spectrometry.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of a wide range of nitrosamines, particularly those that are non-volatile.[4] Its high sensitivity and selectivity allow for accurate quantification at the parts-per-billion (ppb) level. A specific LC-MS/MS method has been developed and validated for the determination of N-Nitroso Tofacitinib in tablet formulations.[5][6]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique, especially
 for volatile nitrosamines.[4] It can be used with various sample introduction methods, such as
 headspace or direct liquid injection.[4] For enhanced sensitivity and to minimize matrix
 interference, triple quadrupole mass spectrometry (GC-MS/MS) is often recommended.[4]
 While no specific GC-MS method for Tofacitinib has been published, general validated GCMS/MS methods for nitrosamines in pharmaceuticals can be adapted.[7]
- High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HRMS (e.g., using
 Orbitrap or TOF analyzers) provide high mass accuracy, which is invaluable for identifying
 unknown impurities and confirming the structure of known nitrosamines with a high degree of
 confidence.[2][8] This can be particularly useful during the initial screening and risk
 assessment phases.

The general workflow for the analysis of nitrosamine impurities in a Tofacitinib drug product is outlined below.





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Caption: General workflow for nitrosamine impurity analysis in Tofacitinib drug products.



Experimental Protocols

Protocol 1: LC-MS/MS Method for N-Nitroso Tofacitinib in Tablets

This protocol is based on a validated method for the quantification of N-Nitroso Tofacitinib in Tofacitinib tablets.[5][6][9]

- 1. Materials and Reagents
- N-Nitroso Tofacitinib reference standard
- Tofacitinib tablets
- Ammonium acetate (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (for pH adjustment, optional)
- 2. Standard Solution Preparation
- Stock Solution: Prepare a stock solution of N-Nitroso Tofacitinib in methanol.
- Working Standards: Perform serial dilutions of the stock solution with a suitable diluent (e.g., methanol or mobile phase) to prepare a series of calibration standards. A typical range would be 0.7 ng/mL to 20.0 ng/mL.[5][6]
- 3. Sample Preparation
- Accurately weigh and crush a sufficient number of Tofacitinib tablets to obtain a representative sample.[10]



- Transfer a portion of the powdered tablets, equivalent to a target Tofacitinib concentration (e.g., 20 mg/mL), into a volumetric flask or centrifuge tube.[10]
- Add a measured volume of methanol and vortex thoroughly to dissolve the sample.
- The sample may be further subjected to shaking on a mechanical shaker to ensure complete extraction.[10]
- Centrifuge the sample to pelletize insoluble excipients.
- Filter the supernatant through a 0.2 µm PVDF syringe filter prior to injection.[11]

4. LC-MS/MS Instrumentation and Conditions

Parameter	Setting	
LC System	Agilent or equivalent HPLC/UPLC system	
Column	Jade C18 (150 x 4.6 mm, 5μm)[5][6]	
Mobile Phase A	10mM Ammonium Acetate in water (pH 3.2)[5]	
Mobile Phase B	Acetonitrile[5][6]	
Flow Rate	1.0 mL/min[5][6]	
Elution	Gradient Program[5][6]	
Injection Volume	10-20 μL	
MS System	Triple Quadrupole Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Acquisition Mode	Multiple Reaction Monitoring (MRM)	
Mass Transitions	m/z 275.3 → 149.1, 275.3 → 147.0, 275.3 → 82.1[5][6]	

5. Data Analysis



- Generate a calibration curve by plotting the peak area of the N-Nitroso Tofacitinib standard against its concentration.
- Determine the concentration of N-Nitroso Tofacitinib in the sample preparations by interpolating their peak areas from the calibration curve.
- Calculate the final amount of the impurity in the drug product, typically expressed in parts per million (ppm) or ng/day based on the maximum daily dose.

Data Presentation

The performance of the described LC-MS/MS method is summarized below.

Table 1: Quantitative Performance Data for the LC-MS/MS Method

Parameter	Result	Reference
Linearity Range	0.7 - 20.0 ng/mL	[5][6]
Correlation Coefficient (r²)	0.9952	[5][6]
Limit of Detection (LOD)	0.7 ng/mL	[5][6]
Limit of Quantification (LOQ)	1.0 ng/mL	[5][6]

Conclusion

The control of nitrosamine impurities is a critical aspect of ensuring the safety and quality of Tofacitinib. The LC-MS/MS method detailed in this application note provides a sensitive, specific, and validated approach for the quantification of N-Nitroso Tofacitinib in finished drug products.[5][6] While other techniques like GC-MS and LC-HRMS are valuable tools for a comprehensive nitrosamine control strategy, this specific LC-MS/MS protocol offers a ready-to-implement solution for routine quality control and release testing. It is imperative for researchers and manufacturers to adhere to regulatory guidelines and employ such validated analytical methods to mitigate the risks associated with nitrosamine impurities.



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